(6S)-Hydroxy (S,S)-Palonosetron (6S)-Hydroxy (S,S)-Palonosetron
Brand Name: Vulcanchem
CAS No.: 848074-08-8
VCID: VC0124587
InChI: InChI=1S/C19H24N2O2/c22-17-5-4-13-10-21(16-11-20-8-6-12(16)7-9-20)19(23)15-3-1-2-14(17)18(13)15/h1-3,12-13,16-17,22H,4-11H2/t13-,16-,17+/m1/s1
SMILES: C1CC(C2=C3C1CN(C(=O)C3=CC=C2)C4CN5CCC4CC5)O
Molecular Formula: C19H24N2O2
Molecular Weight: 312.4 g/mol

(6S)-Hydroxy (S,S)-Palonosetron

CAS No.: 848074-08-8

Reference Standards

VCID: VC0124587

Molecular Formula: C19H24N2O2

Molecular Weight: 312.4 g/mol

(6S)-Hydroxy (S,S)-Palonosetron - 848074-08-8

CAS No. 848074-08-8
Product Name (6S)-Hydroxy (S,S)-Palonosetron
Molecular Formula C19H24N2O2
Molecular Weight 312.4 g/mol
IUPAC Name (3aS,6S)-2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-6-hydroxy-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one
Standard InChI InChI=1S/C19H24N2O2/c22-17-5-4-13-10-21(16-11-20-8-6-12(16)7-9-20)19(23)15-3-1-2-14(17)18(13)15/h1-3,12-13,16-17,22H,4-11H2/t13-,16-,17+/m1/s1
Standard InChIKey TZDXMUXWGXFPLG-XYPHTWIQSA-N
Isomeric SMILES C1C[C@@H](C2=C3[C@H]1CN(C(=O)C3=CC=C2)[C@@H]4CN5CCC4CC5)O
SMILES C1CC(C2=C3C1CN(C(=O)C3=CC=C2)C4CN5CCC4CC5)O
Canonical SMILES C1CC(C2=C3C1CN(C(=O)C3=CC=C2)C4CN5CCC4CC5)O
Synonyms (3aS,6S)-2-(3S)-1-Azabicyclo[2.2.2]oct-3-yl-2,3,3a,4,5,6-hexahydro-6-hydroxy-1H-benz[de]isoquinolin-1-one
PubChem Compound 22858927
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator